Altanserin

Beschreibung

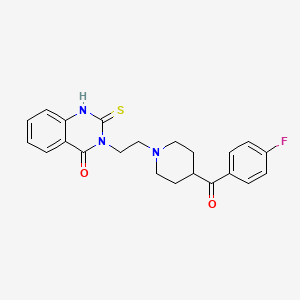

structure given in first source; a radioligand for PET studies of serotonin S2 receptors

See also: this compound Tartrate (active moiety of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2S/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYALUSCZJXWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043891 | |

| Record name | Altanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76330-71-7 | |

| Record name | Altanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76330-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076330717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altanserin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5015H744JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Altanserin: A Technical Guide to a Selective 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altanserin is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, a key G-protein coupled receptor implicated in a multitude of central nervous system functions and neuropsychiatric disorders. While not used clinically, this compound, particularly in its radiolabeled form ([¹⁸F]this compound), has become an indispensable tool in neuroscience research. Its high affinity and selectivity make it the preferred radioligand for in vivo imaging and quantification of 5-HT2A receptors using Positron Emission Tomography (PET). This technical guide provides an in-depth overview of this compound's pharmacology, its application in experimental settings, and detailed protocols for its use.

Introduction

This compound is a quinazolinone derivative that exhibits high-affinity binding to the 5-HT2A receptor.[1] Its primary significance in the scientific community stems from its use as [¹⁸F]this compound, a radiotracer for PET neuroimaging.[2][3] This allows for the non-invasive study of 5-HT2A receptor density, distribution, and occupancy in the living brain.[4] Such studies are crucial for understanding the pathophysiology of conditions like schizophrenia, depression, and neurodegenerative diseases, where dysregulation of the serotonergic system is a key feature. This compound's properties as a competitive antagonist also make it a valuable pharmacological tool for investigating 5-HT2A receptor function in various preclinical models.

Pharmacology and Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT2A receptor, although some evidence suggests it may act as an inverse agonist. It binds reversibly to the receptor's orthosteric site, thereby preventing the endogenous ligand, serotonin (5-HT), from binding and initiating downstream signaling cascades. The 5-HT2A receptor is canonically coupled to the Gαq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This process ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking serotonin's access to the receptor, this compound effectively inhibits this signaling pathway.

Quantitative Data

This compound's utility is largely defined by its high affinity for the 5-HT2A receptor and its selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.

Receptor Binding Profile

The following table summarizes the binding affinities (Ki) of this compound for various receptors, demonstrating its selectivity for the 5-HT2A subtype. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) | Reference |

| 5-HT2A | 0.13 - 0.36 | |

| α1-Adrenergic | 4.55 | |

| 5-HT7 | 15 | |

| 5-HT2C | 6.0 - 40 | |

| D2 (Dopamine) | 62 | |

| 5-HT1A | 1570 | |

| 5-HT6 | 1756 |

Pharmacokinetics of [¹⁸F]this compound

The metabolism of this compound is a critical consideration for PET imaging studies. There are notable species differences.

| Species | Key Metabolites | Brain Penetration of Metabolites | Implications for PET | Reference |

| Human | Lipophilic metabolites, including [¹⁸F]altanserinol | Yes, metabolites can cross the blood-brain barrier | Requires metabolite correction of plasma input function for accurate kinetic modeling. | |

| Rat | Polar metabolites | No, metabolites do not significantly enter the brain. | Simplifies kinetic modeling; brain activity is primarily from the parent compound. |

In Vivo Binding Potential in Humans

The binding potential (often expressed as V3' or BP_ND) is a common outcome measure in PET studies, reflecting the density of available receptors.

| Brain Region | V3' (Ratio of specific to total plasma parent) | Reference |

| Anterior Cingulate Cortex | 1.57 ± 0.38 | |

| Frontal Cortex | 1.02 ± 0.39 | |

| Note: Values can vary based on the specific kinetic model, reference region, and subject population. |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research.

Protocol: In Vitro Radioligand Binding Assay

This protocol describes a saturation binding experiment to determine the affinity (Kd) and density (Bmax) of 5-HT2A receptors in brain tissue using [¹⁸F]this compound.

1. Tissue Preparation:

-

Homogenize post-mortem prefrontal cortex tissue in cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 20 min).

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer to a known protein concentration, determined by a Bradford or similar protein assay.

2. Saturation Binding Assay:

-

Set up assay tubes containing:

-

A fixed amount of membrane preparation (e.g., 50-100 µg protein).

-

Increasing concentrations of [¹⁸F]this compound (e.g., 0.05 nM to 5 nM).

-

For non-specific binding (NSB) determination, a parallel set of tubes containing a saturating concentration of a competing non-labeled antagonist (e.g., 10 µM ketanserin or unlabeled this compound).

-

Assay buffer to a final volume.

-

-

Incubate the tubes at 37°C for 40-90 minutes to reach equilibrium.

3. Termination and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a gamma counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts from tubes with competing antagonist) from the total binding (counts from tubes without competitor).

-

Plot specific binding against the concentration of [¹⁸F]this compound.

-

Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding hyperbola model in GraphPad Prism) to derive the Kd (receptor affinity) and Bmax (receptor density) values.

Protocol: In Vivo [¹⁸F]this compound PET Imaging (Human)

This protocol outlines a typical bolus-plus-infusion method for quantifying 5-HT2A receptors in the human brain.

1. Radiosynthesis of [¹⁸F]this compound:

-

[¹⁸F]this compound is typically synthesized via nucleophilic substitution of a nitro-precursor (nitro-altanserin) with [¹⁸F]fluoride.

-

The synthesis is often automated using a module like the GE TracerLab.

-

Purification is achieved via High-Performance Liquid Chromatography (HPLC).

-

Quality control must be performed to ensure high radiochemical purity (>97%) and specific activity.

2. Subject Preparation and Administration:

-

Subjects undergo a structural MRI scan for co-registration with the PET data.

-

An arterial line is placed for blood sampling to create a metabolite-corrected plasma input function.

-

A bolus of [¹⁸F]this compound is injected intravenously, immediately followed by a constant infusion. A bolus-to-infusion ratio of approximately 1.75 hours is often used to achieve steady-state conditions.

3. PET Data Acquisition:

-

Dynamic PET scanning begins with the bolus injection and continues for an extended period (e.g., 90 minutes to 6 hours).

-

Head motion is minimized using a thermoplastic mask.

-

Arterial blood samples are collected frequently throughout the scan to measure radioactivity in plasma.

4. Data Analysis:

-

Plasma samples are analyzed by HPLC to separate the parent [¹⁸F]this compound from its radioactive metabolites, generating a metabolite-corrected arterial input function.

-

Dynamic PET data is reconstructed into a series of time frames.

-

Regions of Interest (ROIs) are defined on the co-registered MRI. The cerebellum is typically used as a reference region as it is largely devoid of specific 5-HT2A receptor binding.

-

Kinetic modeling (e.g., two-tissue compartment models or graphical analysis) is applied to the time-activity curves of the ROIs and the plasma input function to estimate parameters like binding potential (BP_ND).

References

- 1. Multicompartmental study of fluorine-18 this compound binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. GMP-compliant radiosynthesis of [18F]this compound and human plasma metabolite studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 5HT2 receptor imaging in the human brain using positron emission tomography and a new radioligand, [18F]this compound: results in young normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective 5-HT2A Receptor Antagonist: A Technical Guide to Pimavanserin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pimavanserin, a selective antagonist of the 5-hydroxytryptamine type 2a (5-HT2A) receptor. Pimavanserin is distinguished by its inverse agonist and antagonist activity at the 5-HT2A receptor and has been approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1][2] Unlike many other antipsychotics, it has a low affinity for dopaminergic, muscarinic, histaminergic, and adrenergic receptors, which contributes to its favorable side-effect profile.[1][3]

Pharmacological Profile of Pimavanserin

Pimavanserin demonstrates high-affinity binding to the 5-HT2A receptor and a lower affinity for the 5-HT2C receptor.[1] Its selectivity is a key feature, with negligible binding to a wide range of other receptors.

Data Presentation: Binding Affinity and Functional Activity

The following tables summarize the quantitative data for pimavanserin's binding affinity (Ki) and functional activity (IC50/pIC50).

| Receptor | Binding Affinity (Ki) (nM) | Reference |

| 5-HT2A | 0.087 | |

| 5-HT2C | 0.44 | |

| Sigma 1 | 120 | |

| 5-HT2B, Dopamine (D2), Muscarinic, Histaminergic, Adrenergic Receptors | >300 |

| Assay Type | Functional Activity (pIC50) | Reference |

| 5-HT2A Inverse Agonist Activity (cell-based functional assay) | 8.7 | |

| 5-HT2C Inverse Agonist Activity (R-SAT) | 7.1 |

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the 5-HT2A receptor and a typical experimental workflow for the characterization of a selective antagonist like pimavanserin.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/11 G-protein. Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Experimental Workflow for 5-HT2A Antagonist Characterization

The discovery and characterization of a selective 5-HT2A antagonist follows a multi-step process, beginning with high-throughput screening and culminating in in vivo studies.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the characterization of selective 5-HT2A receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT2A receptor.

-

Principle: This is a competitive binding assay where the test compound (e.g., pimavanserin) competes with a radiolabeled ligand (e.g., [3H]ketanserin) for binding to the 5-HT2A receptor in a membrane preparation.

-

Materials:

-

Membrane preparation from cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin.

-

Test compound (pimavanserin) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

-

-

Method:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the reaction to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through the filter plates.

-

Wash the filters to remove unbound radioligand.

-

Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a compound to antagonize the agonist-induced production of inositol phosphates, a downstream signaling molecule of the Gq pathway.

-

Principle: Activation of the 5-HT2A receptor leads to the production of IP3, which is rapidly metabolized to other inositol phosphates, including the more stable IP1. This assay measures the accumulation of IP1 as a marker of receptor activation.

-

Materials:

-

Cells stably expressing the human 5-HT2A receptor.

-

5-HT2A receptor agonist (e.g., serotonin).

-

Test compound (pimavanserin) at various concentrations.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.

-

IP1 detection kit (e.g., HTRF-based).

-

HTRF-compatible microplate reader.

-

-

Method:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with the test compound at various concentrations.

-

Stimulate the cells with a fixed concentration of the agonist in the presence of LiCl.

-

Lyse the cells and add the IP1 detection reagents (e.g., IP1-d2 and anti-IP1 cryptate).

-

Incubate to allow for the competitive binding reaction.

-

Measure the HTRF signal on a compatible reader.

-

The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced IP1 accumulation, is determined.

-

Calcium Flux Assay

This functional assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration.

-

Principle: Activation of the 5-HT2A receptor leads to the release of calcium from intracellular stores. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.

-

Materials:

-

Cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8).

-

5-HT2A receptor agonist (e.g., serotonin).

-

Test compound (pimavanserin) at various concentrations.

-

Assay buffer.

-

Fluorescence microplate reader with an injection system.

-

-

Method:

-

Load the cells with the calcium-sensitive dye.

-

Pre-incubate the cells with the test compound at various concentrations.

-

Measure the baseline fluorescence.

-

Inject the agonist and immediately begin measuring the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium flux, is determined.

-

References

The Pharmacology of Altanserin: A Technical Guide

Abstract

Altanserin is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. This document provides a comprehensive overview of the pharmacology of this compound, intended for researchers, scientists, and professionals in drug development. It details its mechanism of action, receptor binding profile, downstream signaling cascades, and pharmacokinetic properties. Methodologies for key experimental assays are described, and quantitative data are presented in structured tables. Visual diagrams are provided to illustrate complex biological pathways and experimental workflows, adhering to specified technical standards.

Introduction

This compound is a quinazolinone derivative recognized for its high affinity and selectivity for the 5-HT2A receptor, a G-protein coupled receptor (GPCR) implicated in numerous physiological and pathological processes in the central nervous system.[1][2] Its primary utility is as a research tool, particularly in its radiolabeled form, [¹⁸F]this compound, for the in vivo quantification and mapping of 5-HT2A receptors in the brain using Positron Emission Tomography (PET).[1][3][4] Understanding the detailed pharmacology of this compound is crucial for interpreting these imaging studies and for its potential application in neuroscience research.

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT2A receptor. It binds to the receptor with high affinity, thereby preventing the endogenous ligand, serotonin (5-hydroxytryptamine), from binding and initiating downstream signal transduction. While primarily classified as a neutral antagonist, some studies suggest that under certain conditions, particularly in systems with high constitutive receptor activity, some 5-HT2A ligands can exhibit inverse agonism. This compound's high selectivity for the 5-HT2A subtype over other serotonin receptors makes it a valuable tool for isolating and studying the specific functions of this receptor.

The logical relationship of this compound's antagonist action is visualized below.

Receptor Binding Profile

This compound's pharmacological profile is defined by its high affinity for the 5-HT2A receptor and significantly lower affinity for other receptor subtypes. This selectivity is critical for its use as a specific probe in research. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Organism/System | Reference |

| 5-HT2A | 0.13 | Human | |

| 5-HT2A | 0.3 | Cloned Human | |

| 5-HT2C | 6.0 | Cloned Human | |

| 5-HT6 | 1,756 | Cloned Human | |

| 5-HT7 | 15 | Cloned Human |

Table 1: Binding Affinities (Ki) of this compound for Serotonin Receptor Subtypes.

Downstream Signaling Pathways

The 5-HT2A receptor is a canonical Gq/11-coupled GPCR. Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

This compound, by blocking the initial binding of serotonin, prevents the activation of this entire cascade.

Beyond the canonical Gq/PLC pathway, studies have shown that the 5-HT2A receptor can also couple to other signaling cascades, including the Phospholipase A2 (PLA2) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in both humans and animals, primarily in the context of its use as a PET ligand.

-

Metabolism: In humans, [¹⁸F]this compound undergoes metabolism, resulting in the formation of at least four radiometabolites. One identified metabolite is [¹⁸F]altanserinol, formed by the reduction of the ketone group. In rats, the metabolism is different, with no significant lipophilic metabolites detected that could cross the blood-brain barrier, simplifying kinetic modeling in preclinical studies.

-

Distribution: Following intravenous injection, this compound distributes throughout the body but shows high specific uptake in neocortical brain regions rich in 5-HT2A receptors. The cerebellum is often used as a reference region in PET studies due to its negligible density of 5-HT2A receptors, allowing for the estimation of non-specific binding.

-

Transport: In rodents, this compound has been identified as a substrate for the P-glycoprotein (P-gp) multidrug efflux transporter at the blood-brain barrier. This can limit its brain uptake, a factor that must be considered in quantitative preclinical imaging.

Experimental Protocols

The binding characteristics of this compound are primarily determined using competitive radioligand binding assays.

Radioligand Binding Assay Protocol

This protocol provides a generalized methodology for determining the Ki of a test compound (like this compound) at the 5-HT2A receptor.

-

Receptor Preparation:

-

Homogenize tissue (e.g., rat frontal cortex) or cultured cells expressing human 5-HT2A receptors in a cold lysis buffer (e.g., 50mM Tris-HCl).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.

-

Resuspend the final pellet in the assay binding buffer. Determine protein concentration using a standard method like the BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein for tissue), a known concentration of a selective 5-HT2A radioligand (e.g., [³H]ketanserin), and varying concentrations of the unlabeled test compound (this compound).

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known 5-HT2A antagonist (e.g., 1 µM Ketanserin) to saturate all specific binding sites.

-

Test Compound Wells: Contain membranes, radioligand, and serial dilutions of this compound.

-

-

Incubation:

-

Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly separate the bound from the free radioligand by vacuum filtration onto glass fiber filters (e.g., GF/C).

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a highly selective and potent 5-HT2A receptor antagonist. Its well-characterized pharmacology, particularly its high affinity for the 5-HT2A receptor, makes it an indispensable tool in neuroscience research. Labeled with fluorine-18, it allows for the precise in vivo quantification of 5-HT2A receptors with PET, providing insights into the role of this receptor in aging and various neuropsychiatric disorders. The detailed understanding of its binding profile, mechanism of action, and associated signaling pathways outlined in this guide is fundamental for the design and interpretation of such studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Multicompartmental study of fluorine-18 this compound binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PET quantification of 5-HT2A receptors in the human brain: a constant infusion paradigm with [18F]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Altanserin's Interaction with Serotonin Receptors: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and kinetics of altanserin, a potent and selective antagonist of the 5-hydroxytryptamine type 2A (5-HT2A) receptor. This compound, particularly in its radiolabeled form [¹⁸F]this compound, has become an invaluable tool in neuroscience research, primarily for the in vivo imaging and quantification of 5-HT2A receptors using positron emission tomography (PET).[1][2] This guide provides a comprehensive overview of its binding characteristics, the experimental protocols used to determine these properties, and the signaling pathways involved.

Binding Affinity and Selectivity of this compound

This compound exhibits high affinity for the 5-HT2A receptor, with binding characteristics typically in the subnanomolar range.[3] Its selectivity is a key feature, displaying significantly lower affinity for other serotonin receptor subtypes and adrenergic receptors. This high selectivity makes it a preferred radioligand for specifically studying the 5-HT2A receptor population in the brain.[4]

Quantitative Binding Data

The following tables summarize the key binding affinity parameters for this compound across various studies.

Table 1: this compound Binding Affinity for 5-HT2A Receptors

| Parameter | Value | Species/Tissue | Method | Reference |

| Ki | 0.13 nM | Human Brain | In vitro | [5] |

| Ki | 0.3 nM | Cloned Human Receptors | Displacement Binding | |

| Kd | ~0.3 nM | Rat Brain | PET with [¹⁸F]this compound |

Table 2: this compound Selectivity Profile

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT2A | 0.3 | Cloned Human | |

| 5-HT2C | 6.0 | Cloned Human | |

| 5-HT6 | 1,756 | Cloned Human | |

| 5-HT7 | 15 | Cloned Human | |

| α1-adrenergic | Significant binding at nanomolar concentrations | Human and Pig Brain |

Kinetic Properties of this compound Binding

The kinetics of this compound binding to the 5-HT2A receptor are characterized by a relatively rapid association and a moderately slow dissociation, contributing to its suitability for in vivo imaging.

Quantitative Kinetic Data

Table 3: Kinetic Parameters of [¹⁸F]this compound Binding to 5-HT2A Receptors in Rat Brain (at 37°C)

| Parameter | Value | Reference |

| Association t1/2 | 2.8 min | |

| Dissociation t1/2 | 11 min |

In human PET studies, the binding and dissociation are often described by the rate constants k₃ (association) and k₄ (dissociation). The ratio k₃/k₄ is used to estimate the binding potential.

Experimental Protocols

The characterization of this compound's binding affinity and kinetics relies on a variety of sophisticated experimental techniques, primarily radioligand binding assays and in vivo imaging with PET.

In Vitro Radioligand Binding Assay (for Ki and Kd determination)

This protocol outlines the general steps for determining the binding affinity of this compound in vitro.

Caption: Workflow for an in vitro competition binding assay.

In Vivo PET Imaging with [¹⁸F]this compound

This protocol describes the key steps for quantifying 5-HT2A receptor binding in vivo using PET.

Caption: Workflow for an in vivo [¹⁸F]this compound PET study.

Signaling Pathway

This compound acts as an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). In its natural state, the binding of serotonin to the 5-HT2A receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC). By blocking the binding of serotonin, this compound prevents the initiation of this signaling cascade.

Caption: this compound's antagonistic effect on the 5-HT2A receptor signaling pathway.

This guide provides a foundational understanding of this compound's binding properties and the methodologies used to study them. For more detailed protocols and specific experimental conditions, researchers should refer to the primary literature cited. The continued use of this compound in research will undoubtedly further elucidate the role of the 5-HT2A receptor in health and disease.

References

- 1. [18F]this compound binding to human 5HT2A receptors is unaltered after citalopram and pindolol challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. research.regionh.dk [research.regionh.dk]

- 4. Validation and quantification of [18F]this compound binding in the rat brain using blood input and reference tissue modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multicompartmental study of fluorine-18 this compound binding to brain 5HT2 receptors in humans using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Altanserin: A Technical Guide to a Seminal 5-HT2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altanserin is a potent and selective antagonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). Since its discovery, it has become an invaluable tool in neuroscience research, particularly in the in vivo imaging of 5-HT2A receptors using positron emission tomography (PET). This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes detailed summaries of its binding profile, methodologies for its synthesis and use in binding assays, and a review of the signaling pathways it modulates.

Discovery and History

This compound was discovered and developed by scientists at Janssen Pharmaceutica in the 1980s. It emerged from a research program focused on developing selective antagonists for the 5-HT2A receptor, building upon the knowledge gained from the earlier discovery of ketanserin. The primary goal was to create a tool with high affinity and selectivity for the 5-HT2A receptor to better understand its role in various physiological and pathological processes.

While the specific individuals leading the this compound discovery team at Janssen are not extensively documented in publicly available literature, its development was a part of the broader research efforts led by Dr. Paul Janssen, the founder of Janssen Pharmaceutica. His leadership fostered an environment of innovative drug discovery that led to numerous groundbreaking medications.

The key innovation of this compound was its suitability for radiolabeling with fluorine-18 ([18F]), which established it as a critical radioligand for PET imaging. This application has allowed for the non-invasive in vivo quantification and mapping of 5-HT2A receptors in the brains of living subjects, including humans. This has been instrumental in studying a range of neuropsychiatric disorders, such as schizophrenia, depression, and neurodegenerative diseases.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the 5-HT2A receptor. Its binding profile has been extensively studied, and the following tables summarize key quantitative data from various in vitro binding assays.

Table 1: Binding Affinity of this compound for Serotonin Receptors

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT2A | 0.3 - 1.2 | Human/Rat | [Various] |

| 5-HT2C | 15 - 50 | Human/Rat | [Various] |

| 5-HT1A | >1000 | Human/Rat | [Various] |

| 5-HT1B | >1000 | Human/Rat | [Various] |

| 5-HT1D | >1000 | Human/Rat | [Various] |

| 5-HT6 | 1756 | Human | |

| 5-HT7 | 15 | Human |

Table 2: Binding Affinity of this compound for Other Receptors

| Receptor | Ki (nM) | Species | Reference |

| α1-Adrenergic | 3.5 - 10 | Rat | [Various] |

| α2-Adrenergic | >1000 | Rat | [Various] |

| Dopamine D2 | 50 - 100 | Rat | [Various] |

| Histamine H1 | 20 - 60 | Rat | [Various] |

Experimental Protocols

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. A generalized protocol is outlined below.

Workflow for the Synthesis of this compound

Caption: General synthetic scheme for this compound.

Detailed Methodology:

-

Alkylation: 4-(4-fluorobenzoyl)piperidine is reacted with 2-chloroethylamine in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile) to yield 1-(2-aminoethyl)-4-(4-fluorobenzoyl)piperidine. The reaction mixture is typically heated under reflux for several hours.

-

Thiocarbonylation: The resulting amine is then treated with thiophosgene in a suitable solvent (e.g., dichloromethane) to form the isothiocyanate intermediate, 1-(2-isothiocyanatoethyl)-4-(4-fluorobenzoyl)piperidine. This reaction is usually carried out at low temperatures.

-

Cyclization: The isothiocyanate is then reacted with anthranilic acid methyl ester in a high-boiling point solvent such as dimethylformamide (DMF). The mixture is heated to induce cyclization and formation of the quinazolinone ring system, yielding this compound.

-

Purification: The final product is purified by recrystallization or column chromatography.

Radiolabeling with [18F]

The radiosynthesis of [18F]this compound is a critical procedure for its use in PET imaging.

Workflow for the Radiosynthesis of [18F]this compound

Caption: Automated radiosynthesis workflow for [18F]this compound.

Detailed Methodology:

-

[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced in a cyclotron via the 18O(p,n)18F nuclear reaction.

-

Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge. It is then eluted with a solution of potassium carbonate and Kryptofix 222 in acetonitrile/water.

-

Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to obtain the reactive, anhydrous [18F]fluoride/Kryptofix complex.

-

Nucleophilic Substitution: The nitro-precursor of this compound (nitrothis compound) dissolved in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO) is added to the dried [18F]fluoride complex. The reaction mixture is heated to a high temperature (e.g., 150-160 °C) for a short period (e.g., 10-15 minutes) to facilitate the nucleophilic aromatic substitution of the nitro group with [18F]fluoride.

-

Purification: The crude reaction mixture is purified by high-performance liquid chromatography (HPLC) to separate [18F]this compound from unreacted [18F]fluoride and other impurities.

-

Formulation: The collected HPLC fraction containing [18F]this compound is reformulated into a sterile, injectable solution, typically isotonic saline with a small percentage of ethanol.

In Vitro 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [3H]ketanserin or a similar radioligand.

Workflow for 5-HT2A Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: A brain region rich in 5-HT2A receptors (e.g., rat frontal cortex) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin) and varying concentrations of the test compound (or this compound for self-competition assays). The incubation is typically carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

This compound, as a 5-HT2A receptor antagonist, blocks the downstream signaling cascades initiated by the binding of the endogenous agonist, serotonin. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

5-HT2A Receptor Signaling Pathway (Antagonized by this compound)

Caption: this compound blocks serotonin-mediated 5-HT2A receptor signaling.

Pathway Description:

-

Agonist Binding: Under normal physiological conditions, serotonin binds to the 5-HT2A receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.

-

PLC Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events lead to a variety of downstream cellular responses.

-

Antagonism by this compound: this compound competitively binds to the 5-HT2A receptor, preventing serotonin from binding and thereby inhibiting the entire downstream signaling cascade.

Conclusion

This compound remains a cornerstone in the study of the 5-HT2A receptor. Its high affinity, selectivity, and amenability to radiolabeling have made it an indispensable tool for in vivo imaging studies. The detailed experimental protocols and an understanding of its interaction with the 5-HT2A signaling pathway are crucial for its effective use in research and drug development. This technical guide provides a foundational resource for scientists working with this important pharmacological agent.

Altanserin Derivatives and Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of altanserin and its derivatives as ligands for the 5-HT2A serotonin receptor. It includes a detailed examination of the signaling pathways associated with this receptor, methodologies for key experiments, and a quantitative analysis of the binding affinities of various structural analogs.

Introduction to this compound and the 5-HT2A Receptor

This compound is a potent and selective antagonist of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] Labeled with fluorine-18, [¹⁸F]this compound is widely utilized as a radioligand in positron emission tomography (PET) studies to investigate the distribution and density of 5-HT2A receptors in the brain.[1][2] The 5-HT2A receptor is a key target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Understanding the structure-activity relationship of ligands that bind to this receptor is crucial for the rational design of novel drugs with improved efficacy and selectivity.

This compound's chemical structure is characterized by a quinazolinone core linked to a 4-(4-fluorobenzoyl)piperidine moiety. Modifications to these structural components can significantly impact binding affinity and functional activity at the 5-HT2A receptor and other related receptors.

Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor mediates its intracellular effects through two primary signaling cascades: the canonical Gq/11 pathway and the β-arrestin pathway. The specific pathway activated can be influenced by the nature of the ligand, a concept known as functional selectivity or biased agonism.

Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change that activates the heterotrimeric G-protein Gq/11. This activation leads to the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Figure 1. 5-HT2A Receptor Gq/11 Signaling Pathway.

β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding to the 5-HT2A receptor can also promote the recruitment of β-arrestins. This process is initiated by G-protein coupled receptor kinases (GRKs) which phosphorylate the intracellular domain of the activated receptor. This phosphorylation creates a high-affinity binding site for β-arrestins. The binding of β-arrestin can have two main consequences: it can sterically hinder the coupling of G-proteins, leading to desensitization of the Gq/11 signal, and it can initiate a separate wave of signaling by acting as a scaffold for other signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).

Figure 2. 5-HT2A Receptor β-Arrestin Signaling Pathway.

Structure-Activity Relationship of this compound Derivatives

The following tables summarize the binding affinities of this compound and a series of quinazolinone derivatives for the 5-HT2A receptor and other serotonin receptor subtypes. The data is compiled from various scientific publications and illustrates how structural modifications influence receptor binding.

Binding Profile of this compound

This compound exhibits high affinity and selectivity for the 5-HT2A receptor over other serotonin receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of this compound for Various Serotonin Receptors

| Compound | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |

| This compound | 0.3 | 6.0 | 1756 | 15 |

| Data sourced from Tan et al. (1999)[3] |

SAR of Quinazolinone Derivatives

Modifications to the quinazolinone scaffold, particularly at the 2 and 4 positions, have been explored to develop novel 5-HT2A receptor ligands. The following table presents the binding affinities of a series of N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives.

Table 2: Binding Affinities (Ki, nM) of Quinazolinone Derivatives for the 5-HT2A Receptor

| Compound | R¹ | R² | R³ | 5-HT2A Kᵢ (nM) |

| 5a | H | H | H | 131.6 ± 12.5 |

| 5b | 2-Cl | H | H | 48.3 ± 4.2 |

| 5c | 3-Cl | H | H | 25.6 ± 2.1 |

| 5d | 4-Cl | H | H | 14.0 ± 1.2 |

| 5e | 2-F | H | H | 89.7 ± 7.6 |

| 5f | 3-F | H | H | 45.2 ± 3.8 |

| 5g | 4-F | H | H | 28.9 ± 2.5 |

| 5h | 2-CH₃ | H | H | 112.4 ± 9.8 |

| 5i | 3-CH₃ | H | H | 65.3 ± 5.4 |

| 5j | 4-CH₃ | H | H | 42.1 ± 3.7 |

| 5k | 2-OCH₃ | H | H | 158.9 ± 14.1 |

| 5l | 3-OCH₃ | H | H | 78.6 ± 6.9 |

| 5m | 4-OCH₃ | H | H | 55.2 ± 4.8 |

| 5n | H | 6-Cl | H | 38.7 ± 3.3 |

| 5o | 4-Cl | 6-Cl | H | 14.04 ± 0.21 |

| 5p | H | H | 2'-CH₃ | 215.3 ± 18.9 |

Data adapted from a study on novel quinazoline derivatives as 5-HT2A receptor ligands.

Key SAR Observations:

-

Substitution on the N-phenyl ring (R¹):

-

Electron-withdrawing groups, particularly halogens, at the para-position (4-position) of the N-phenyl ring generally enhance binding affinity. For instance, the 4-chloro derivative (5d ) exhibits significantly higher affinity than the unsubstituted compound (5a ).

-

The position of the substituent is crucial, with the para-position being the most favorable, followed by the meta- and then the ortho-position.

-

-

Substitution on the Quinazoline Ring (R²):

-

Introducing an electron-withdrawing group like chlorine at the 6-position of the quinazoline ring also improves affinity, as seen in the comparison of 5d and 5o .

-

-

Substitution on the Piperazine Ring (R³):

-

Substitution on the piperazine ring, such as a methyl group at the 2'-position (5p ), is detrimental to binding affinity.

-

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological properties of this compound derivatives. Below are representative protocols for radioligand binding and functional assays.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or rat brain cortex homogenates.

-

Radioligand: [³H]Ketanserin or [¹⁸F]this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Serial dilutions of the this compound derivatives.

-

Instrumentation: Scintillation counter, 96-well filter plates.

Workflow:

Figure 3. Workflow for a Radioligand Binding Assay.

Procedure:

-

Preparation: Thaw the receptor membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well . Prepare serial dilutions of the test compounds and the non-specific binding control.

-

Incubation: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-specific binding control or test compound.

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of the diluted membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through a 96-well filter plate pre-soaked in assay buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.

Objective: To assess the functional activity of test compounds by measuring their effect on intracellular calcium mobilization in cells expressing the 5-HT2A receptor.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Calcium Indicator Dye: Fluo-8 AM or Fura-2 AM.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist Control: Serotonin (5-HT).

-

Antagonist Control: this compound or Ketanserin.

-

Test Compounds: Serial dilutions of the this compound derivatives.

-

Instrumentation: A fluorescence plate reader with automated injection capabilities.

Workflow:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fluorine-18-altanserin: a radioligand for the study of serotonin receptors with PET: radiolabeling and in vivo biologic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of radioactive metabolites of 5-HT2A receptor PET ligand [18F]this compound in human and rodent - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Altanserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altanserin is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes in the central nervous system.[1] Its high affinity and selectivity have made it a valuable research tool for studying the role of the 5-HT2A receptor in various neurological and psychiatric disorders. Furthermore, radiolabeled forms of this compound, particularly [¹⁸F]this compound, are widely used as radioligands in positron emission tomography (PET) imaging to investigate the distribution and density of 5-HT2A receptors in the living brain.[2][3][4][5] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, selectivity, and functional antagonism at the 5-HT2A receptor. Detailed experimental protocols for key in vitro assays are provided to enable researchers to effectively utilize this important pharmacological tool.

Data Presentation

Binding Affinity of this compound

The binding affinity of this compound for the human 5-HT2A receptor and other serotonin receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT2A | [¹⁸F]this compound | Cloned Human Receptors | 0.3 | |

| 5-HT2A | [¹⁸F]this compound | Human Brain | 0.13 | |

| 5-HT2C | [¹⁸F]this compound | Cloned Human Receptors | 6.0 | |

| 5-HT6 | [¹⁸F]this compound | Cloned Human Receptors | 1,756 | |

| 5-HT7 | [¹⁸F]this compound | Cloned Human Receptors | 15 |

Functional Activity of this compound

| Assay Type | Agonist | Cell Line | IC50 (nM) - Ketanserin (Reference) |

| Inositol Phosphate Accumulation | Serotonin | A7r5 smooth muscle cells | ~10 |

| Calcium Mobilization | Serotonin | HEK 293 cells | ~5 |

Note: The IC50 values for Ketanserin are provided as a reference to indicate the expected potency range for a 5-HT2A antagonist in these assays.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins. Upon activation by an agonist like serotonin, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound, as an antagonist, binds to the 5-HT2A receptor and prevents this signaling cascade from being initiated by agonists.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) and density (Bmax) of receptors in a given tissue or cell preparation. The assay involves incubating a radiolabeled ligand (e.g., [¹⁸F]this compound) with the receptor preparation and then measuring the amount of bound radioactivity.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Functional Antagonist Assay (Calcium Mobilization)

Functional assays, such as the calcium mobilization assay, are used to determine the potency of an antagonist (e.g., IC50) in inhibiting the agonist-induced cellular response. This assay measures the change in intracellular calcium concentration following receptor activation.

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Ketanserin or [¹⁸F]this compound.

-

Unlabeled ('cold') this compound for competition binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation cocktail.

-

Microplate harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled this compound (e.g., 10 µM), and membrane preparation.

-

Competition Binding: Add assay buffer, radioligand, varying concentrations of unlabeled this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition binding, plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

Objective: To functionally characterize the antagonist activity of this compound by measuring its ability to inhibit agonist-induced inositol phosphate accumulation.

Materials:

-

Cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Assay Buffer (e.g., HBSS) containing LiCl (typically 10 mM).

-

5-HT (serotonin) as the agonist.

-

This compound as the antagonist.

-

Commercially available inositol phosphate detection kit (e.g., HTRF-based IP-One assay).

-

Microplate reader compatible with the detection kit.

Procedure:

-

Cell Culture: Plate the 5-HT2A expressing cells in a 96-well plate and grow to confluency.

-

Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in assay buffer containing LiCl for 15-30 minutes at 37°C. LiCl is included to inhibit the degradation of inositol monophosphate, allowing it to accumulate.

-

Agonist Stimulation: Add a fixed concentration of 5-HT (typically the EC80 concentration) to the wells and incubate for 30-60 minutes at 37°C.

-

Cell Lysis and IP Detection: Lyse the cells and measure the accumulated inositol phosphates according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the assay signal against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

-

Calcium Mobilization Assay

Objective: To determine the functional potency of this compound by measuring its ability to block agonist-induced intracellular calcium release.

Materials:

-

Cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., HBSS).

-

5-HT (serotonin) as the agonist.

-

This compound as the antagonist.

-

Fluorescence plate reader with kinetic reading capabilities and an injection system.

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.

-

Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound for 15-30 minutes at room temperature.

-

Measurement of Calcium Flux: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject a fixed concentration of 5-HT (typically the EC80 concentration) into the wells and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes).

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Generate a dose-response curve by plotting the peak fluorescence response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC50 value of this compound.

-

Conclusion

This compound is a highly valuable pharmacological tool for the in vitro and in vivo investigation of the 5-HT2A receptor. Its high affinity and selectivity, coupled with its antagonist properties, make it an ideal compound for elucidating the role of this receptor in health and disease. The detailed protocols provided in this guide offer a framework for researchers to reliably characterize the binding and functional properties of this compound and other potential 5-HT2A receptor ligands. A thorough in vitro characterization, as outlined here, is a critical step in the drug discovery and development process, providing essential data on the potency, selectivity, and mechanism of action of novel compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A database of [(18)F]-altanserin binding to 5-HT(2A) receptors in normal volunteers: normative data and relationship to physiological and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [18F]this compound binding to human 5HT2A receptors is unaltered after citalopram and pindolol challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suitability of [18F]this compound and PET to determine 5-HT2A receptor availability in the rat brain: in vivo and in vitro validation of invasive and non-invasive kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]

Altanserin: A Technical Guide for Studying Serotonin System Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altanserin is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor.[1][2] Its high affinity and specificity have established it as an invaluable tool in neuroscience research, particularly for elucidating the pathophysiology of various neuropsychiatric and neurological disorders in which the serotonergic system is implicated. When radiolabeled with fluorine-18 ([18F]this compound), it serves as a key radioligand for in vivo imaging of 5-HT2A receptors using Positron Emission Tomography (PET).[1][3] This guide provides an in-depth overview of this compound, including its binding profile, experimental protocols for its use, and its application in studying the serotonin system.

Core Properties of this compound

This compound's utility as a research tool stems from its specific binding characteristics for the 5-HT2A receptor. It displays high affinity for this receptor subtype, with minimal interaction with other serotonin receptor subtypes and other neurotransmitter receptors at typical experimental concentrations.[4]

Quantitative Binding Data

The following tables summarize the quantitative binding data for this compound and its radiolabeled form, [18F]this compound, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Species | Reference |

| 5-HT2A | 0.13 | Rat | |

| 5-HT2A | 0.3 | Rat | |

| 5-HT2C | 6.0 | Cloned | |

| 5-HT6 | 1756 | Cloned | |

| 5-HT7 | 15 | Cloned | |

| α1 Adrenergic | 4.55 - 4.6 | Rat | |

| D2 Dopaminergic | 62 | Rat |

Table 2: In Vivo and In Vitro Binding Parameters of [18F]this compound

| Parameter | Value | Brain Region | Species | Study Type | Reference |

| Kd | ~0.3 nM | - | Rat | In vitro | |

| Bmax | 523 fmol/mg protein | Frontal Cortex | Rat | In vitro | |

| Association t(1/2) | 2.8 min | - | Rat | In vitro (37°C) | |

| Dissociation t(1/2) | 11 min | - | Rat | In vitro (37°C) | |

| V3' (Binding Potential) | 1.57 ± 0.38 | Anterior Cingulate Cortex | Human | PET | |

| V3' (Binding Potential) | 1.02 ± 0.39 | Frontal Cortex | Human | PET | |

| Frontal Cortex/Cerebellum Ratio | ~3 | - | Human | PET | |

| Frontal Cortex/Cerebellum Ratio | 11 (at 2 hr post-injection) | - | Rat | In vivo |

5-HT2A Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT2A receptor, blocking the downstream signaling cascade initiated by serotonin. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/G11 signaling pathway.

Figure 1: 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

Radiosynthesis of [18F]this compound

The most common method for producing [18F]this compound is through nucleophilic substitution.

Materials:

-

Nitro-altanserin (precursor)

-

[18F]Fluoride

-

Kryptofix 222 (K2.2.2)

-

Potassium Carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

C18 Sep-Pak cartridge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Trap the [18F]fluoride on an anion exchange cartridge.

-

Elute the [18F]fluoride into a reaction vessel containing Kryptofix 222 and potassium carbonate.

-

Azeotropically dry the [18F]fluoride-Kryptofix complex.

-

Add the nitro-altanserin precursor dissolved in DMSO or DMF to the reaction vessel.

-

Heat the reaction mixture at a high temperature (e.g., 150°C).

-

After the reaction, perform a solid-phase extraction using a C18 Sep-Pak cartridge to remove unreacted [18F]fluoride and polar impurities.

-

Purify the crude product using preparative HPLC.

-

The final product, [18F]this compound, is formulated in a sterile solution for injection.

The entire synthesis and purification process typically takes around 75-110 minutes, with radiochemical yields ranging from 10% to 25%.

References

Methodological & Application

Application Notes and Protocols for [18F]altanserin PET Imaging of 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of [18F]altanserin as a positron emission tomography (PET) radioligand for the in vivo imaging and quantification of serotonin 2A (5-HT2A) receptors.

Introduction

[18F]this compound is a selective antagonist for the 5-HT2A receptor, a G-protein coupled receptor implicated in various neuropsychiatric disorders, including depression, schizophrenia, and Alzheimer's disease.[1][2] PET imaging with [18F]this compound allows for the non-invasive quantification and visualization of 5-HT2A receptor density and distribution in the brain. This radiotracer exhibits high affinity for the 5-HT2A receptor (Ki: 0.13 nM - 0.3 nM) and favorable kinetics for PET imaging.[3][4] The highest densities of 5-HT2A receptors are found in cortical regions, with lower densities in the hippocampus and striatum, and negligible levels in the cerebellum, which is often used as a reference region for data analysis.[3]

Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is typically achieved through a nucleophilic aromatic substitution reaction on the nitro-altanserin precursor.

Materials and Equipment

-

Precursor: Nitro-altanserin

-

[18F]Fluoride

-

Kryptofix 222 (K222)

-

Potassium carbonate (K2CO3)

-

Solvents: Acetonitrile (ACN), Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Automated synthesis module (e.g., GE TracerLab FX FN)

-

High-performance liquid chromatography (HPLC) system for purification and quality control

-

C18 Sep-Pak cartridges

Protocol: Automated Synthesis

-

[18F]Fluoride Production: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Trapping and Elution: Trap the [18F]fluoride on an anion exchange cartridge (e.g., QMA). Elute the [18F]fluoride into the reactor with a solution of K222 and K2CO3 in an acetonitrile/water mixture.

-

Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of helium or nitrogen at elevated temperature (e.g., 110°C).

-

Radiolabeling Reaction: Add the nitro-altanserin precursor dissolved in anhydrous DMSO or DMF to the dried [K/K222]+[18F]F- complex. Heat the reaction mixture at a high temperature (e.g., 150°C) for a specified time (e.g., 10 minutes).

-

Purification:

-

Solid-Phase Extraction (SPE): Acidify the crude reaction mixture and pass it through a C18 Sep-Pak cartridge.

-

HPLC Purification: Elute the trapped product from the Sep-Pak and purify it using a semi-preparative HPLC system.

-

-

Formulation: Remove the HPLC solvent and formulate the purified [18F]this compound in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

-

Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity.

Quantitative Data: Radiosynthesis

| Parameter | Value | Reference |

| Radiochemical Yield (non-decay corrected) | 20% ± 4% | |

| Radiochemical Yield (End of Bombardment) | 23-25% | |

| Radiochemical Purity | > 97% | |

| Specific Activity (End of Synthesis) | 95 ± 91 GBq/µmol | |

| Synthesis Duration | 75 - 94 ± 2 minutes |

In Vitro Binding Assays

In vitro binding assays are essential for characterizing the affinity and specificity of [18F]this compound for the 5-HT2A receptor.

Protocol: In Vitro Autoradiography

This protocol is adapted from studies validating [18F]this compound in rat brain tissue.

-

Tissue Preparation:

-

Euthanize the animal and rapidly remove the brain.

-

Freeze the brain in isopentane cooled with dry ice.

-

Section the brain into thin slices (e.g., 20 µm) using a cryostat.

-

Mount the sections on microscope slides.

-

-

Incubation:

-

Pre-incubate the slides in a buffer (e.g., Tris-HCl) to remove endogenous serotonin.

-

Incubate the sections with varying concentrations of [18F]this compound in the assay buffer.

-

For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing ligand (e.g., ketanserin).

-

-

Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.

-

Drying and Exposure: Dry the slides and expose them to a phosphor imaging plate or autoradiographic film.

-

Data Analysis: Quantify the signal intensity in different brain regions using densitometry and determine the binding parameters (Kd and Bmax) by saturation analysis.

Quantitative Data: In Vitro Binding

| Parameter | Ligand | Species | Value | Reference |

| Ki | This compound | Human (cloned receptors) | 0.3 nM | |

| Ki | This compound | Human | 0.13 nM |

In Vivo PET Imaging

In vivo PET imaging with [18F]this compound allows for the dynamic assessment of 5-HT2A receptor availability in living subjects.

Protocol: Animal PET Imaging (Rat)

This protocol is based on a detailed study in Lister Hooded rats.

-

Animal Preparation:

-

Anesthetize the rat (e.g., with isoflurane).

-

Insert cannulas into the femoral artery and vein for blood sampling and radiotracer injection, respectively.

-

Position the animal in the PET scanner with its head fixed.

-

-

Radiotracer Injection: Inject a bolus of [18F]this compound intravenously.

-

PET Data Acquisition: Acquire dynamic PET data for a duration of up to 180 minutes.

-

Arterial Blood Sampling: Collect serial arterial blood samples throughout the scan to measure the arterial input function.

-

Metabolite Analysis:

-